molecular formula C7H7Cl2NO B13660732 (2,6-Dichloro-3-methylpyridin-4-yl)methanol

(2,6-Dichloro-3-methylpyridin-4-yl)methanol

Cat. No.: B13660732
M. Wt: 192.04 g/mol
InChI Key: DMRBWVQLAPLFGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Dichloro-3-methylpyridin-4-yl)methanol is a chemical compound with the molecular formula C7H7Cl2NO It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichloro-3-methylpyridin-4-yl)methanol typically involves the chlorination of 3-methylpyridine followed by the introduction of a methanol group. One common method involves the reaction of 3-methylpyridine with chlorine gas in the presence of a catalyst to form 2,6-dichloro-3-methylpyridine. This intermediate is then reacted with formaldehyde and a reducing agent to introduce the methanol group, yielding this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichloro-3-methylpyridin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the methanol group to a methyl group.

    Substitution: The chlorine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or sodium thiolate (NaSR).

Major Products

    Oxidation: 2,6-Dichloro-3-methylpyridine-4-carboxylic acid.

    Reduction: 2,6-Dichloro-3-methylpyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(2,6-Dichloro-3-methylpyridin-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,6-Dichloro-3-methylpyridin-4-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine atoms and the methanol group can influence its binding affinity and specificity for molecular targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dichloro-6-methylpyridin-3-yl)methanol
  • (4-Chloro-pyridin-2-yl)methanol
  • 2,6-Dichloro-4-methylpyridine

Uniqueness

(2,6-Dichloro-3-methylpyridin-4-yl)methanol is unique due to its specific substitution pattern on the pyridine ring. The combination of two chlorine atoms, a methyl group, and a methanol group provides distinct chemical properties that can be exploited in various applications. Its reactivity and potential for further functionalization make it a valuable compound in synthetic chemistry and industrial processes .

Properties

Molecular Formula

C7H7Cl2NO

Molecular Weight

192.04 g/mol

IUPAC Name

(2,6-dichloro-3-methylpyridin-4-yl)methanol

InChI

InChI=1S/C7H7Cl2NO/c1-4-5(3-11)2-6(8)10-7(4)9/h2,11H,3H2,1H3

InChI Key

DMRBWVQLAPLFGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1CO)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.